molecular formula C11H18N2O2S B1291121 3-amino-N-tert-butyl-4-methylbenzenesulfonamide CAS No. 1017410-65-9

3-amino-N-tert-butyl-4-methylbenzenesulfonamide

Cat. No.: B1291121
CAS No.: 1017410-65-9
M. Wt: 242.34 g/mol
InChI Key: HTMQUHOLQCXNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-tert-butyl-4-methylbenzenesulfonamide (also known as ATBS) is a synthetic organic compound used in a variety of laboratory experiments. ATBS is a versatile compound that can be used as a reagent, catalyst, or an inhibitor in various biochemical and physiological experiments. ATBS has been used in a wide range of research applications, including biochemistry, pharmacology, and biotechnology. ATBS has a variety of advantages and limitations for laboratory experiments, and there is a wide range of future directions for research.

Scientific Research Applications

Immunomodulatory Activity and Antiviral Properties Derivatives similar to 3-amino-N-tert-butyl-4-methylbenzenesulfonamide, such as those based on 2-amino-4,6-di-tert-butylphenol, have shown antiviral properties and radical regulatory activity. Studies have assessed their effects on the viability and functional potential of human peripheral blood lymphocytes, revealing that certain concentrations stimulate the production of interferons while higher concentrations exhibit cytotoxic effects, indicating potential immunomodulatory activity (Nizheharodava et al., 2020).

Anti-HIV Activity Research on N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl) derivatives, which share a structural resemblance to this compound, have demonstrated potential anti-HIV activity. Specifically, one study highlighted a derivative exhibiting significant anti-HIV-1 activity with minimal cytotoxic effects, suggesting these compounds' potential in HIV treatment (Brzozowski & Sa̧czewski, 2007).

Quantum-Chemical Analysis for Antioxidant Activity Quantum-chemical calculations have been applied to derivatives of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide to define their optimized state, predict free energy, and identify molecular orbitals involved in spectrum formation. This theoretical approach aids in understanding the antioxidant activity of such compounds, providing insights into their potential therapeutic applications (Sun Peiming et al., 2022).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

3-amino-N-tert-butyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMQUHOLQCXNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.